Tgfbeta - 122304-04-5

Tgfbeta

Catalog Number: EVT-8951272
CAS Number: 122304-04-5
Molecular Formula: C211H345N61O62S
Molecular Weight: 4760 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A factor synthesized in a wide variety of tissues. It acts synergistically with TGF-alpha in inducing phenotypic transformation and can also act as a negative autocrine growth factor. TGF-beta has a potential role in embryonal development, cellular differentiation, hormone secretion, and immune function. TGF-beta is found mostly as homodimer forms of separate gene products TGF-beta1, TGF-beta2 or TGF-beta3. Heterodimers composed of TGF-beta1 and 2 (TGF-beta1.2) or of TGF-beta2 and 3 (TGF-beta2.3) have been isolated. The TGF-beta proteins are synthesized as precursor proteins.
Overview

Transforming growth factor beta, commonly referred to as TGF-beta, is a multifunctional cytokine that plays a critical role in cellular processes such as proliferation, differentiation, adhesion, and apoptosis. It exists in three isoforms: TGF-beta1, TGF-beta2, and TGF-beta3, each encoded by different genes but sharing significant structural homology. TGF-beta is essential for various physiological processes, including embryogenesis, immune regulation, and tissue repair. Dysregulation of TGF-beta signaling is implicated in numerous diseases, including cancer, fibrosis, and autoimmune disorders.

Source and Classification

TGF-beta is synthesized by a wide variety of cell types, including platelets, macrophages, and epithelial cells. It is classified as a member of the TGF-beta superfamily, which encompasses a diverse group of growth factors involved in many biological functions. The three isoforms of TGF-beta are encoded by separate genes located on different chromosomes: TGF-beta1 (chromosome 19), TGF-beta2 (chromosome 1), and TGF-beta3 (chromosome 14) .

Synthesis Analysis

Methods and Technical Details

TGF-beta is synthesized as a precursor polypeptide that undergoes several processing steps before becoming biologically active. Initially, it is produced as a large precursor protein containing an N-terminal signal peptide that directs it into the endoplasmic reticulum. Following this step:

  1. Cleavage: The precursor is cleaved by the protease furin within the Golgi apparatus to separate the mature cytokine from the latency-associated peptide.
  2. Complex Formation: The mature TGF-beta dimer associates non-covalently with the latency-associated peptide to form a small latent complex (SLC). This complex can further bind to latent TGF-beta binding proteins (LTBPs) to create a large latent complex (LLC) that is secreted into the extracellular matrix .

Quantification Techniques

Various methods exist for quantifying TGF-beta levels in biological samples. These include enzyme-linked immunosorbent assays (ELISA), Western blotting, and real-time polymerase chain reaction (PCR) for measuring mRNA levels .

Molecular Structure Analysis

Structure and Data

The mature TGF-beta protein consists of two identical 112-amino-acid subunits linked by disulfide bonds, resulting in a total molecular weight of approximately 25 kDa. Each isoform exhibits a highly conserved cysteine knot structure characterized by nine cysteine residues that form disulfide bonds . The structural integrity of TGF-beta is crucial for its biological activity.

Structural Features

  • Cysteine Knot: Provides stability and is essential for receptor binding.
  • Latency-Associated Peptide: Masks the receptor-binding site in the latent form .
Chemical Reactions Analysis

Reactions and Technical Details

TGF-beta remains inactive in its latent form until specific conditions facilitate its activation. Key activation mechanisms include:

  1. Proteolytic Activation: Enzymes such as matrix metalloproteinases (MMPs) can cleave the latency-associated peptide from the TGF-beta dimer.
  2. pH Changes: Acidic environments can denature the latency-associated peptide, revealing the receptor-binding site .
  3. Reactive Oxygen Species: Certain oxidative conditions can also activate TGF-beta by modifying its latency-associated peptide .

These activation processes are crucial for regulating TGF-beta's biological functions.

Mechanism of Action

Process and Data

Upon activation, TGF-beta binds to its receptors—transforming growth factor beta receptor type I and type II—on target cells. This binding triggers a cascade of intracellular signaling events primarily through the Smad pathway:

  1. Receptor Activation: Ligand binding induces receptor dimerization and phosphorylation.
  2. Smad Protein Activation: Phosphorylated Smad proteins translocate to the nucleus where they regulate gene expression by forming complexes with other transcription factors .
  3. Cellular Responses: Depending on the context, activated Smads can promote or inhibit various cellular processes such as apoptosis or proliferation.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 25 kDa for the active form.
  • Isoforms: Three major isoforms with similar but distinct properties.

Chemical Properties

  • Stability: Sensitive to reducing agents; requires disulfide bonds for activity.
  • Solubility: Generally soluble in physiological buffers but may precipitate under certain conditions.

TGF-beta exhibits unique behavior under varying pH levels and oxidative conditions that can influence its activation state .

Applications

Scientific Uses

TGF-beta has significant applications in research and clinical settings:

  1. Cancer Research: Understanding its role in tumor progression and metastasis.
  2. Fibrosis Studies: Investigating its contribution to fibrotic diseases such as pulmonary fibrosis.
  3. Immunology: Exploring its effects on immune cell regulation and tolerance.
  4. Regenerative Medicine: Utilizing its properties for tissue repair and regeneration .
Introduction to TGF-β: Historical Context and Biological Significance

Discovery and Early Characterization of Transforming Growth Factor Beta Superfamily Members

The discovery of Transforming Growth Factor Beta emerged from pioneering cancer research in the late 1970s focused on identifying factors responsible for malignant transformation. In 1978, De Larco and Todaro identified a novel activity secreted by Moloney sarcoma virus-transformed fibroblasts that induced phenotypic transformation of normal fibroblasts. This activity, initially termed Sarcoma Growth Factor, enabled anchorage-independent growth in soft agar—a hallmark of cellular transformation considered exclusive to cancer cells at the time [1] [6]. The critical breakthrough came in 1981 when separate laboratories led by Michael Sporn/Anita Roberts at the National Cancer Institute and Harold Moses at the Mayo Clinic independently demonstrated that the transforming activity actually comprised two distinct factors with synergistic properties [1] [4].

Roberts and Sporn made the seminal observation that chromatographic separation of Sarcoma Growth Factor yielded two fractions:

  • Transforming Growth Factor Alpha: Demonstrated epidermal growth factor receptor binding and stimulated limited colony formation
  • Transforming Growth Factor Beta: Failed to bind epidermal growth factor receptors but induced robust colony formation only in combination with epidermal growth factor or Transforming Growth Factor Alpha [1] [6]

This distinction prompted intensive purification efforts that overturned the initial cancer-centric paradigm. While early work utilized transformed cells, Sporn's laboratory employed acid-ethanol extraction from abundant normal tissues. Large-scale purification from human platelets (approximately 100-fold more efficient than other sources) and bovine kidney revealed that Transforming Growth Factor Beta was ubiquitously expressed in healthy tissues [1] [4]. The platelet-derived Transforming Growth Factor Beta purification employed sequential chromatography under denaturing conditions, yielding a 25 kDa dimeric protein composed of identical 12.5 kDa subunits joined by disulfide bonds [1] [6]. Amino acid sequencing confirmed conservation across species and tissues, definitively establishing Transforming Growth Factor Beta as a physiological regulator rather than a cancer-specific factor.

The functional characterization of Transforming Growth Factor Beta revealed surprising complexity. Initial designation as a growth-promoting factor was challenged in 1984 when Moses and colleagues demonstrated its potent growth-inhibitory effects on epithelial cells [1] [3]. This paradox was resolved through context-dependent functional studies showing bifunctionality:

  • Transforming Growth Factor Beta stimulated proliferation of fibroblasts in the presence of platelet-derived growth factor
  • Transforming Growth Factor Beta inhibited the same cells when epidermal growth factor was present instead [3] [6]

This foundational work established the paradigm of Transforming Growth Factor Beta as a multifunctional regulator whose biological effects depend entirely on cellular context, developmental stage, and microenvironmental signals—a concept that continues to shape research in this field.

Evolutionary Conservation of Transforming Growth Factor Beta Signaling Pathways

The Transforming Growth Factor Beta signaling pathway exhibits remarkable evolutionary conservation across deuterostomes, with progressive diversification coinciding with increasing biological complexity in vertebrates. Genomic analyses reveal that the Transforming Growth Factor Beta subfamily originated exclusively in deuterostomes, with ancestral homologs appearing in basal deuterostome lineages including echinoderms (sea urchins) and hemichordates (acorn worms) [2] [7]. These early deuterostomes possess only a single Transforming Growth Factor Beta homolog, contrasting with the three distinct isoforms found in most vertebrates.

Table 1: Evolutionary Emergence of Transforming Growth Factor Beta Isoforms

Evolutionary StageRepresentative OrganismsTGF-β IsoformsKey Characteristics
Basal DeuterostomesSea urchins, Acorn wormsSingle homologPrecursor to vertebrate isoforms
ProtochordatesSea squirts, AmphioxusSingle homologIncreased functional complexity
Jawless VertebratesLampreysTGF-β2, TGF-β3Absence of TGF-β1 isoform
Jawed VertebratesMammals, Birds, ReptilesTGF-β1, TGF-β2, TGF-β3Three distinct isoforms with specialized functions

The transition from invertebrates to vertebrates involved two critical evolutionary mechanisms:

  • Whole-Genome Duplications: Two rounds of whole-genome duplication in early vertebrates enabled diversification of the ancestral Transforming Growth Factor Beta gene into three distinct paralogs (Transforming Growth Factor Beta 1, Transforming Growth Factor Beta 2, Transforming Growth Factor Beta 3) through subfunctionalization and neofunctionalization [2] [10]
  • Chromosomal Rearrangements: Subsequent chromosomal translocations dispersed the Transforming Growth Factor Beta paralogs across different chromosomes, facilitating independent regulation and functional specialization [2]

Lampreys (jawless vertebrates) provide crucial insight into intermediate evolutionary stages. Genomic analyses reveal lampreys possess two Transforming Growth Factor Beta isoforms homologous to Transforming Growth Factor Beta 2 and Transforming Growth Factor Beta 3 in jawed vertebrates, but lack a Transforming Growth Factor Beta 1 ortholog [2]. Functional studies demonstrate these isoforms already exhibit specialized immunological roles:

  • Lamprey Transforming Growth Factor Beta 2 rapidly responds to lipopolysaccharide challenge
  • Lamprey Transforming Growth Factor Beta 2 displays bidirectional regulation of immune cell proliferation and survival [2]

The core signaling components demonstrate profound conservation from basal deuterostomes to mammals:

  • Ligand Structure: Conservation of the cysteine knot structural motif enabling dimerization
  • Receptor Systems: Type I/Type II transmembrane serine/threonine kinase receptors
  • Signal Transduction: Canonical SMAD pathway with receptor-activated SMADs (SMAD2/3) and common-mediator SMAD4 [7] [10]

This evolutionary trajectory highlights how gene duplication events enabled functional specialization of Transforming Growth Factor Beta isoforms while preserving the core signaling architecture essential for fundamental developmental and homeostatic processes across deuterostomes.

Overview of Transforming Growth Factor Beta Isoforms (Transforming Growth Factor Beta 1, Transforming Growth Factor Beta 2, Transforming Growth Factor Beta 3) and Their Genomic Organization

Mammals express three distinct Transforming Growth Factor Beta isoforms—Transforming Growth Factor Beta 1, Transforming Growth Factor Beta 2, and Transforming Growth Factor Beta 3—each encoded by separate genes with unique genomic architectures, regulatory elements, and expression patterns. Despite approximately 70-80% amino acid sequence identity in their mature regions, the isoforms exhibit distinct non-redundant functions during development and in disease pathogenesis [5] [9].

Table 2: Genomic and Functional Characteristics of Human Transforming Growth Factor Beta Isoforms

IsoformGene LocationProtein CharacteristicsExpression PatternPrimary Physiological Functions
Transforming Growth Factor Beta 119q13.1390 amino acid precursor; 112 amino acid mature peptideUbiquitous; highest in hematopoietic tissues, particularly plateletsImmune regulation, inflammatory control, wound healing
Transforming Growth Factor Beta 21q41412 amino acid precursor; 112 amino acid mature peptidePredominantly neural and mesenchymal tissues; upregulated in epithelial malignanciesEmbryonic development, neural differentiation, cardiovascular development
Transforming Growth Factor Beta 314q24.3412 amino acid precursor; 112 amino acid mature peptideMesenchymal and mesenchymal-derived tissuesPalatogenesis, wound healing with reduced scarring

Each isoform is synthesized as a precursor protein with conserved domain architecture:

  • N-terminal signal peptide: Directs endoplasmic reticulum translocation
  • Latency-associated peptide: Maintains latency through non-covalent interactions with mature domain
  • Mature cytokine domain: Contains the characteristic cysteine knot motif for dimerization [7] [9]

The genes encoding each isoform exhibit distinct regulatory landscapes:

  • Transforming Growth Factor Beta 1 (TGFB1): Features complex promoter regions responsive to inflammatory mediators (AP-1, NF-κB), hypoxia-inducible factors, and epigenetic regulators. This underlies its rapid induction during inflammation and wound healing [3] [7].
  • Transforming Growth Factor Beta 2 (TGFB2): Contains tandem promoter regions and alternative 5' untranslated regions enabling tissue-specific regulation. Its expression is particularly responsive to developmental transcription factors [5] [8].
  • Transforming Growth Factor Beta 3 (TGFB3): Exhibits glucocorticoid response elements and retinoic acid response elements, aligning with its roles in embryonic development and tissue morphogenesis [9].

Functional specialization is evident in development and disease:

  • Embryogenesis: Transforming Growth Factor Beta 2 and Transforming Growth Factor Beta 3 display complementary expression during cardiac, palatal, and neural development. Knockout studies reveal Transforming Growth Factor Beta 1-deficient mice die from inflammatory wasting, while Transforming Growth Factor Beta 3 knockout mice exhibit defective palatogenesis [9] [10].
  • Cancer Biology: Transforming Growth Factor Beta isoforms demonstrate differential expression patterns in malignancies. Astrocytic tumor analyses reveal Transforming Growth Factor Beta 2 mRNA significantly increases with tumor grade, suggesting specific roles in glioma progression [5]. Transforming Growth Factor Beta 1 is consistently overexpressed across carcinomas and strongly implicated in immune evasion [3].
  • Activation Mechanisms: Transforming Growth Factor Beta 1 and Transforming Growth Factor Beta 3 contain arginine-glycine-aspartate motifs enabling integrin-mediated activation (αVβ6, αVβ8), while Transforming Growth Factor Beta 2 activation occurs through distinct proteolytic mechanisms [7] [9].

The genomic organization and regulatory specialization of each isoform enable precise spatiotemporal control over Transforming Growth Factor Beta signaling, allowing this pleiotropic cytokine family to orchestrate diverse biological outcomes through differential expression, activation, and receptor interactions across tissues and developmental contexts.

Properties

CAS Number

122304-04-5

Product Name

Tgfbeta

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C211H345N61O62S

Molecular Weight

4760 g/mol

InChI

InChI=1S/C211H345N61O62S/c1-32-107(20)161(265-170(297)112(25)233-167(294)109(22)237-195(322)159(105(16)17)263-189(316)136(86-101(8)9)251-171(298)122(212)73-82-335-31)198(325)248-129(63-68-149(213)280)180(307)260-144(96-273)191(318)234-108(21)166(293)231-94-152(283)239-133(83-98(2)3)188(315)267-162(114(27)275)199(326)249-132(67-72-157(291)292)181(308)266-163(115(28)276)200(327)254-135(85-100(6)7)183(310)253-140(92-150(214)281)186(313)242-124(52-40-75-227-208(218)219)175(302)244-128(64-69-154(285)286)172(299)232-95-153(284)262-158(104(14)15)196(323)256-139(91-120-59-61-121(279)62-60-120)190(317)268-165(117(30)278)202(329)264-160(106(18)19)197(324)255-137(89-118-47-35-33-36-48-118)182(309)238-113(26)203(330)270-79-44-57-147(270)194(321)269-164(116(29)277)201(328)257-141(93-151(215)282)187(314)246-130(65-70-155(287)288)174(301)236-110(23)168(295)250-138(90-119-49-37-34-38-50-119)185(312)241-123(51-39-74-226-207(216)217)173(300)235-111(24)169(296)258-142(87-102(10)11)204(331)272-81-46-58-148(272)205(332)271-80-45-56-146(271)193(320)247-127(55-43-78-230-211(224)225)176(303)245-131(66-71-156(289)290)179(306)240-126(54-42-77-229-210(222)223)178(305)261-145(97-274)192(319)243-125(53-41-76-228-209(220)221)177(304)252-134(84-99(4)5)184(311)259-143(206(333)334)88-103(12)13/h33-38,47-50,59-62,98-117,122-148,158-165,273-279H,32,39-46,51-58,63-97,212H2,1-31H3,(H2,213,280)(H2,214,281)(H2,215,282)(H,231,293)(H,232,299)(H,233,294)(H,234,318)(H,235,300)(H,236,301)(H,237,322)(H,238,309)(H,239,283)(H,240,306)(H,241,312)(H,242,313)(H,243,319)(H,244,302)(H,245,303)(H,246,314)(H,247,320)(H,248,325)(H,249,326)(H,250,295)(H,251,298)(H,252,304)(H,253,310)(H,254,327)(H,255,324)(H,256,323)(H,257,328)(H,258,296)(H,259,311)(H,260,307)(H,261,305)(H,262,284)(H,263,316)(H,264,329)(H,265,297)(H,266,308)(H,267,315)(H,268,317)(H,269,321)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,333,334)(H4,216,217,226)(H4,218,219,227)(H4,220,221,228)(H4,222,223,229)(H4,224,225,230)/t107-,108-,109-,110-,111-,112-,113-,114+,115+,116+,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,158-,159-,160-,161-,162-,163-,164-,165-/m0/s1

InChI Key

ZRKFYGHZFMAOKI-QMGMOQQFSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.